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Compound of Interest

Compound Name: Methyl 4-amino-2-chloronicotinate

Cat. No.: B1397964 Get Quote

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-2-chloronicotinate

This technical guide provides a comprehensive overview of the known and predicted physical

properties of Methyl 4-amino-2-chloronicotinate, a key intermediate in the synthesis of

agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists,

and drug development professionals, offering field-proven insights and detailed experimental

methodologies.

Introduction to Methyl 4-amino-2-chloronicotinate
Methyl 4-amino-2-chloronicotinate (CAS No. 1018678-37-9) is a substituted pyridine

derivative. Its structure, featuring an amino group, a chloro substituent, and a methyl ester,

makes it a versatile building block in organic synthesis. The interplay of these functional groups

dictates its physical properties, which in turn influence its reactivity, solubility, and handling in a

laboratory and industrial setting. Understanding these properties is paramount for its effective

use in the development of novel herbicides, plant growth regulators, and pharmaceutical

agents.[1]

Core Physical and Chemical Properties
The following table summarizes the available physical and chemical data for Methyl 4-amino-
2-chloronicotinate. It is crucial to note that much of the currently available data is predicted

through computational modeling, as extensive experimental characterization has not been

widely published.
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Property Value Source

IUPAC Name
methyl 4-amino-2-

chloropyridine-3-carboxylate
[2]

CAS Number 1018678-37-9 [1][2]

Molecular Formula C₇H₇ClN₂O₂ [1][2]

Molecular Weight 186.59 g/mol [2]

Appearance
Solid (presumed, based on

related compounds)
N/A

Melting Point Not available in literature N/A

Boiling Point 332.6 ± 37.0 °C (Predicted) [1]

Density 1.384 ± 0.06 g/cm³ (Predicted) [1]

Solubility Not available in literature N/A

Storage 2-8°C [1]

Spectroscopic Characterization
While experimental spectra for Methyl 4-amino-2-chloronicotinate are not readily available,

its chemical structure allows for the prediction of its characteristic spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different

hydrogen environments in the molecule.

Aromatic Protons: Two signals are expected for the protons on the pyridine ring. Their

chemical shifts will be influenced by the electron-donating amino group and the electron-

withdrawing chloro and ester groups.

Amino Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂)

is anticipated. The chemical shift of this signal can be variable and is dependent on the

solvent and concentration.
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Methyl Protons: A sharp singlet for the three protons of the methyl ester group (-OCH₃) is

expected.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

[3]

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring.

The carbons directly attached to the nitrogen, chlorine, and amino groups will have

characteristic chemical shifts.

Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) is expected for the

carbonyl carbon of the ester group.[4]

Methyl Carbon: A signal in the upfield region will correspond to the methyl carbon of the ester

group.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will reveal the presence of the key functional groups through their

characteristic vibrational frequencies.[5]

N-H Stretching: The amino group will likely show two absorption bands in the region of 3300-

3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H

bonds.

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is expected for the

carbonyl group of the methyl ester.[6]

C-N Stretching: Absorptions corresponding to the C-N bonds of the amino group and the

pyridine ring are expected in the fingerprint region.

C-Cl Stretching: A band in the lower frequency region of the fingerprint region will be

indicative of the C-Cl bond.

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are

characteristic of the pyridine ring.[5]
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Experimental Methodologies for Physical Property
Determination
The following section outlines standard, field-proven protocols for the experimental

determination of the key physical properties of a solid organic compound like Methyl 4-amino-
2-chloronicotinate.

Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of

the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity,

while a broad melting range suggests the presence of impurities.

Protocol:

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary

tube.

Instrumentation: The capillary tube is placed in a melting point apparatus.

Heating: The sample is heated at a controlled rate.

Observation: The temperature at which the first drop of liquid appears and the temperature at

which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment
Causality: The solubility of a compound in various solvents is crucial for its purification,

formulation, and application in chemical reactions. "Like dissolves like" is a guiding principle,

suggesting that polar compounds tend to dissolve in polar solvents and nonpolar compounds in

nonpolar solvents.

Protocol:

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone,

dichloromethane, hexane) is chosen.
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Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is added to a known

volume of the solvent (e.g., 1 mL) in a test tube.

Mixing: The mixture is agitated or sonicated to facilitate dissolution.

Observation: The solubility is qualitatively assessed as soluble, partially soluble, or insoluble

based on visual inspection. For quantitative analysis, the saturated solution is analyzed by

techniques like UV-Vis spectroscopy or HPLC.

Caption: Workflow for Qualitative Solubility Assessment.

Acquisition of Spectroscopic Data
Causality: Spectroscopic techniques provide detailed information about the molecular structure

and functional groups present in a compound, serving as a primary method for structural

elucidation and confirmation.

Protocols:

NMR Spectroscopy:

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

Data Acquisition: The solution is transferred to an NMR tube, which is then placed in the

NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.[7]

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum.

FT-IR Spectroscopy:

Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum

can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Background Scan: A background spectrum of the empty sample holder or ATR crystal is

recorded.
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Sample Scan: The sample is placed in the instrument, and the IR spectrum is recorded.

Data Analysis: The background is subtracted from the sample spectrum to yield the final

IR spectrum of the compound.[5]

Conclusion
The physical properties of Methyl 4-amino-2-chloronicotinate, both predicted and

experimentally determined, are fundamental to its application in scientific research and

development. While there is a need for more comprehensive experimental data in the public

domain, the predicted values and the expected spectroscopic features provide a solid

foundation for its use. The standardized experimental protocols outlined in this guide offer a

pathway for researchers to generate reliable data, ensuring the safe and effective handling and

application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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